molecular formula C7H11NO2 B2948355 [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol CAS No. 1780170-44-6

[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol

Cat. No.: B2948355
CAS No.: 1780170-44-6
M. Wt: 141.17
InChI Key: YXYXTHFCLKIRBF-UHFFFAOYSA-N
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Description

[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanol is a heterocyclic compound featuring an oxazole ring substituted with a propan-2-yl group and a methanol group

Scientific Research Applications

[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Safety and Hazards

“(5-Isopropyloxazol-2-yl)methanol” is associated with several hazard statements, including H227, H315, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for “(5-Isopropyloxazol-2-yl)methanol” and other oxazoline derivatives are likely to involve further exploration of their synthesis and biological activities. Oxazoline derivatives have been recognized for their potential in pharmaceuticals, industrial applications, natural product chemistry, and polymers . Therefore, continued research in these areas is expected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amidoxime with an isatoic anhydride in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient formation of the oxazole ring with moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield [5-(propan-2-yl)-1,3-oxazol-2-yl]methanal or [5-(propan-2-yl)-1,3-oxazol-2-yl]carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler heterocyclic compound with a similar ring structure.

    1,3-Oxazolidine: A related compound with a saturated ring.

    2-Methyl-1,3-oxazole: A derivative with a methyl group instead of a propan-2-yl group.

Uniqueness

[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanol is unique due to the presence of both a propan-2-yl group and a methanol group on the oxazole ring

Properties

IUPAC Name

(5-propan-2-yl-1,3-oxazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)6-3-8-7(4-9)10-6/h3,5,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYXTHFCLKIRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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